BenchChemオンラインストアへようこそ!

2-Bromo-5-fluorobenzylamine

Lipophilicity LogP Drug Design

2-Bromo-5-fluorobenzylamine (CAS 747392-34-3) is a halogenated benzylamine derivative with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol. The compound features a benzene ring substituted with bromine at the 2-position and fluorine at the 5-position, with an aminomethyl (-CH₂NH₂) group.

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
CAS No. 747392-34-3
Cat. No. B1271555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzylamine
CAS747392-34-3
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CN)Br
InChIInChI=1S/C7H7BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2
InChIKeyHEVQVBQUMCXTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzylamine (CAS 747392-34-3): A Halogenated Benzylamine Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-5-fluorobenzylamine (CAS 747392-34-3) is a halogenated benzylamine derivative with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol [1]. The compound features a benzene ring substituted with bromine at the 2-position and fluorine at the 5-position, with an aminomethyl (-CH₂NH₂) group [2]. It is classified as an aromatic amine building block and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds and PRMT5 inhibitors . Key computed physicochemical properties include a LogP of 2.75, a topological polar surface area (TPSA) of 26.02 Ų, and a predicted pKa of 8.26 [1][2].

Why 2-Bromo-5-fluorobenzylamine Cannot Be Replaced by Generic Halogenated Benzylamine Analogs


Halogenated benzylamines are not interchangeable commodities; the specific identity and position of halogen substituents dictate lipophilicity, electronic character, and cross-coupling reactivity . Replacing bromine with chlorine alters the LogP by over one unit (2.75 vs. 1.69), which significantly impacts membrane permeability predictions in drug design . The C–Br bond undergoes oxidative addition to palladium catalysts far more readily than the C–Cl bond, making the bromo derivative a superior substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions essential for molecular diversification [1]. Furthermore, shifting the fluorine from the 5-position to the 4-position changes the pKa of the benzylamine by ~0.2 units, altering protonation state at physiological pH and potentially affecting both salt formation behavior and biological target engagement [2]. These quantifiable differences mean that substituting an analog without experimental re-validation introduces uncontrolled variables into synthetic routes and structure-activity relationships.

Quantitative Differentiation Evidence for 2-Bromo-5-fluorobenzylamine vs. Closest Analogs


Lipophilicity Differential: 2-Bromo-5-fluorobenzylamine vs. 2-Chloro-5-fluorobenzylamine

2-Bromo-5-fluorobenzylamine exhibits a measured/calculated LogP of 2.75, compared to a LogP of 1.69 for the direct chloro analog 2-chloro-5-fluorobenzylamine [1]. This represents a ΔLogP of +1.06, corresponding to an approximately 11.5-fold higher octanol-water partition coefficient for the bromo derivative. The higher lipophilicity of the bromo compound predicts superior passive membrane permeability, which is a critical parameter in CNS drug discovery where LogP values between 2 and 4 are typically targeted for blood-brain barrier penetration [2].

Lipophilicity LogP Drug Design Membrane Permeability

Cross-Coupling Reactivity: C–Br vs. C–Cl Oxidative Addition Kinetics in Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step follows the established reactivity order of Ar–I >> Ar–OTf ≈ Ar–Br >> Ar–Cl [1]. The aryl bromide in 2-bromo-5-fluorobenzylamine undergoes oxidative addition significantly faster than the aryl chloride in 2-chloro-5-fluorobenzylamine. This reactivity differential enables chemoselective coupling at the bromine site in the presence of other halogen substituents, a critical advantage when constructing polyfunctionalized arenes. In a palladium-catalyzed chemoselective Suzuki-Miyaura reaction system, C–Br bonds react preferentially over C–Cl bonds with >99% selectivity under optimized conditions [2].

Cross-Coupling Suzuki-Miyaura Oxidative Addition Palladium Catalysis

Boiling Point and Density Differentiation vs. 2-Chloro-5-fluorobenzylamine

2-Bromo-5-fluorobenzylamine has a predicted boiling point of 235.4°C at 760 mmHg and a density of 1.571 g/cm³, compared to 212.9°C and 1.283 g/mL for 2-chloro-5-fluorobenzylamine . The 22.5°C higher boiling point of the bromo derivative reflects stronger intermolecular dispersion forces due to the larger, more polarizable bromine atom. The 22.5% higher density (1.571 vs. 1.283 g/mL) similarly arises from the greater atomic mass of bromine (79.90 Da) versus chlorine (35.45 Da) .

Physicochemical Properties Boiling Point Density Purification Handling

Patent-Corroborated Utility: Documented Use in Kinase and PRMT5 Inhibitor Programs

2-Bromo-5-fluorobenzylamine is explicitly cited as a synthetic intermediate in at least five patent documents covering high-value therapeutic targets: WO-2020250123-A1 (PRMT5 inhibitors for oncology, priority date 2019-06-10), AU-2018361249-A1 (aminoimidazopyridazines as kinase inhibitors), WO-2019089442-A1 (aminoimidazopyridines as kinase inhibitors), BR-112020007557-A2, and CN-111566103-A (aminoimidazopyrazines as kinase inhibitors) . In contrast, the 2-chloro-5-fluorobenzylamine analog appears in substantially fewer patent documents, and primarily as a generic alternative rather than in lead-optimization-stage patent families . The compound has also been described as a DPP4 inhibitor building block with an in vitro Ki of 0.2 µM .

Patent Evidence Kinase Inhibitors PRMT5 Drug Discovery Medicinal Chemistry

Regioisomeric Differentiation: 2-Bromo-5-fluorobenzylamine vs. 2-Bromo-4-fluorobenzylamine – pKa and Boiling Point Shifts

The substitution pattern of fluorine on the benzylamine ring directly modulates amine basicity. 2-Bromo-5-fluorobenzylamine (fluorine para to the aminomethyl group) has a predicted pKa of 8.26, compared to a pKa of 8.46 for the regioisomeric 2-bromo-4-fluorobenzylamine (fluorine meta to the aminomethyl group) [1][2]. This ΔpKa of 0.20 units means that at physiological pH 7.4, the 2,5-isomer is approximately 37% more ionized (protonated) than the 2,4-isomer, calculated using the Henderson-Hasselbalch equation: % ionization = 100 / (1 + 10^(pH - pKa)). The 2,5-isomer also exhibits a 9.0°C lower boiling point (235.4°C vs. 244.4°C), attributed to the para-fluorine exerting a stronger electron-withdrawing resonance effect that reduces intermolecular hydrogen bonding involving the amine group [3].

Regioisomer pKa Substituent Effect Salt Formation Protonation State

Optimal Procurement and Application Scenarios for 2-Bromo-5-fluorobenzylamine (CAS 747392-34-3)


Kinase Inhibitor Fragment Elaboration via Suzuki-Miyaura Cross-Coupling at the C–Br Site

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can leverage the C–Br bond of 2-bromo-5-fluorobenzylamine for rapid diversification via palladium-catalyzed Suzuki-Miyaura coupling with (hetero)aryl boronic acids. The reactivity advantage of C–Br over C–Cl (established in Evidence Items 2 and 3) enables coupling at low catalyst loadings (0.02-0.5 mol% Pd) with short reaction times, making this building block suitable for high-throughput parallel library synthesis. The compound's demonstrated use in kinase inhibitor patents (WO-2019089442-A1, AU-2018361249-A1) provides precedent for this application .

CNS-Penetrant Probe Design Exploiting the Bromo-Specific LogP Advantage

When designing small-molecule probes intended to cross the blood-brain barrier, the LogP of 2.75 for 2-bromo-5-fluorobenzylamine places its derived conjugates in a more favorable lipophilicity range than those derived from 2-chloro-5-fluorobenzylamine (LogP 1.69), as quantified in Evidence Item 1. The 2,5-substitution pattern also provides a lower pKa (8.26 vs. 8.46 for the 2,4-isomer), which reduces the fraction of positively charged species at physiological pH—a factor associated with lower P-glycoprotein efflux liability [1].

Salt Form Selection for Solid-State Formulation Based on Regioisomeric pKa

For programs requiring a crystalline salt form (e.g., HCl salt) of the benzylamine intermediate or final API, the pKa differential between regioisomers (Evidence Item 5) directly impacts salt formation thermodynamics. The 2-bromo-5-fluoro substitution pattern (pKa 8.26) provides a ΔpKa of approximately 4-5 units relative to common counterions like HCl (pKa ~ -7), well above the ΔpKa > 3 threshold generally required for stable salt formation. The commercial availability of both the free base (≥95-98% purity) and hydrochloride salt (≥95% purity) from multiple suppliers facilitates direct procurement of the appropriate form for the intended application .

Chemoselective Sequential Functionalization in Polyhalogenated Scaffolds

In synthetic sequences requiring the sequential introduction of two different aryl/heteroaryl groups, the predictable reactivity order C–Br >> C–Cl (Evidence Item 2) enables chemoselective coupling at the bromine center of 2-bromo-5-fluorobenzylamine while leaving a chlorine substituent elsewhere in the molecule intact for a subsequent coupling step. This orthogonal reactivity strategy, validated in the poly(pseudo)halogenated arene literature, streamlines the synthesis of unsymmetrical biaryl and triaryl architectures that are prevalent in kinase and PRMT5 inhibitor chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-fluorobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.